tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a synthetic organic compound primarily used in pharmaceutical applications. It serves as an intermediate in the synthesis of various biologically active molecules, including anticancer drugs. The compound's structure features a tert-butyl group, a cyano group, and a pyrazole moiety, which contribute to its chemical properties and reactivity.
The compound is commercially available from various chemical suppliers and is synthesized through established organic chemistry methods. Its relevance in drug synthesis, particularly for treating non-small cell lung cancer, highlights its importance in medicinal chemistry.
tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate falls under the category of carbamates and pyrazole derivatives. These classifications are significant due to their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate typically involves the following steps:
The reaction conditions are optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
The molecular structure of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate can be represented by its molecular formula .
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇BrN₄O₂ |
Molecular Weight | 329.19 g/mol |
IUPAC Name | tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate |
InChI Key | BGBWNHZKVKOSDX-UHFFFAOYSA-N |
SMILES Notation | CN(CC1=NN(C)C(C#N)=C1Br)C(=O)OC(C)(C)C |
The presence of the bromine atom and cyano group enhances its reactivity, making it suitable for further chemical transformations.
tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate can undergo several types of chemical reactions:
These reactions are typically carried out in controlled environments with specific solvents and temperatures to ensure high yields and selectivity.
The mechanism of action for tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate primarily revolves around its role as an intermediate in drug synthesis. In the context of its use in Lorlatinib, a drug for non-small cell lung cancer, it undergoes further transformations that enable it to target specific molecular pathways involved in tumor growth and proliferation.
The physical properties of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate include:
The chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties make it suitable for various synthetic applications in laboratories and industrial settings.
tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate has several scientific uses:
The synthesis of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate (CAS 1454848-24-8) employs a convergent multi-step strategy. Key routes begin with bromoacetone and diethyl oxalate, proceeding through Claisen condensation to form a β-ketoester intermediate. Subsequent cyclization with methylhydrazine yields the 1-methylpyrazole core [8]. Bromination at the C4 position is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), with the reaction typically cooled to 0°C to suppress polybromination [8] [4]. The critical 5-cyano group is introduced via a two-step sequence: (i) amidation of the C5-ester using aqueous ammonia, and (ii) dehydration of the primary amide employing phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) [8]. Final N-methylation and carbamate protection using di-tert-butyl dicarbonate (Boc₂O) complete the synthesis. This pathway delivers the target compound in an overall yield of 15–22%, with purity >97% after chromatographic purification [3] [8].
Table 1: Representative Synthetic Pathway for Target Compound
Step | Reaction | Key Reagents/Conditions | Intermediate/Product |
---|---|---|---|
1 | Claisen condensation | Bromoacetone, diethyl oxalate, NaOEt/EtOH | Ethyl 4-bromo-3-oxopentanoate |
2 | Cyclization | Methylhydrazine, EtOH, reflux | Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate |
3 | Bromination | NBS, THF, 0°C | Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate |
4 | Amidation | NH₃(aq), MeOH, 25°C | 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide |
5 | Dehydration | POCl₃, DMF, 80°C | 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile |
6 | N-Methylation | (Boc)₂O, CH₃I, K₂CO₃ | tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate |
7 | Side-chain functionalization | Formaldehyde/NaBH₃CN or CH₂N₂ | Target compound |
Recent optimization studies demonstrate that microwave-assisted dehydration (120°C, 30 min) increases the cyano-substitution yield to 92% compared to conventional heating (78%) [8].
The tert-butoxycarbonyl (Boc) group serves dual functions in this synthesis: (i) it shields the secondary amine during electrophilic bromination, preventing N-halogenation or ring degradation, and (ii) facilitates solubility in apolar solvents for purification [4] [8]. Kinetic studies confirm the Boc group’s stability under bromination conditions (NBS/THF, 0°C), with <5% deprotection observed [8]. However, the Boc group is selectively cleaved during final deprotection using trifluoroacetic acid (TFA) in dichloromethane (20°C, 2h), enabling further functionalization for pharmaceutical applications like Lorlatinib synthesis [4] [6]. Alternatives like carbobenzyloxy (Cbz) groups were discarded due to hydrogenation incompatibility with the pyrazole nitrile [8].
Table 2: Protecting Group Performance Comparison
Protecting Group | Deprotection Conditions | Compatibility with Nitrile Group | Deprotection Yield (%) |
---|---|---|---|
Boc (employed) | TFA/DCM, 2h, 25°C | High | 95 |
Cbz | H₂/Pd-C, MeOH | Low (hydrogenation reduces nitrile) | <30 |
Fmoc | Piperidine/DMF | Moderate | 85 |
Ac | NaOH/MeOH | High | 90 |
Bromination at C4 requires precise stoichiometry to avoid di-brominated byproducts. Optimized conditions use 1.05 equiv NBS in anhydrous THF at 0°C, achieving 89% yield and >98% regioselectivity [8] [4]. Higher temperatures (25°C) promote ring bromination at C3, necessitating rigorous thermal control. For cyano installation, catalytic N,N-dimethylformamide (DMF) in POCl₃-mediated dehydration suppresses imidate ester formation. Solvent screening revealed acetonitrile as optimal for cyano-group stability, whereas protic solvents (e.g., MeOH) cause partial esterification [8]. Recent advances employ in situ generation of brominating agents from HBr/H₂O₂, reducing succinimide waste in industrial settings [4].
Table 3: Bromination and Cyano-Substitution Optimization
Reaction | Key Variables | Optimal Conditions | Yield Improvement | Purity |
---|---|---|---|---|
C4 Bromination | Brominating agent, solvent, temperature | NBS (1.05 eq.), THF, 0°C, 2h | 89% vs. 72% (Br₂/CHCl₃) | >98% |
Cyano installation | Dehydration agent, solvent, temperature | POCl₃ (1.2 eq.), DMF (cat.), CH₃CN, 80°C | 92% vs. 85% (P₂O₅/toluene) | 97% |
Scale-up bromination | Waste reduction | HBr (30%)/H₂O₂, H₂O/EtOAc biphasic | 87% yield, 90% atom economy | 95% |
Industrial translation faces three primary hurdles: (i) cryogenic bromination limits reactor throughput, (ii) POCl₃ handling necessitates corrosion-resistant equipment, and (iii) chromatographic purification impedes metric-ton production [3] [8]. Cost analysis reveals the final Boc-protected intermediate constitutes ~40% of Lorlatinib’s raw material cost due to low convergency [8]. Mitigation strategies include:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0